molecular formula C20H22FN3O3 B2820104 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049369-38-1

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2820104
CAS No.: 1049369-38-1
M. Wt: 371.412
InChI Key: WZMQBZCDHADOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring two key structural motifs:

  • Benzo[d][1,3]dioxole-5-carboxamide: A methylenedioxy-substituted aromatic ring fused to a carboxamide group.
  • 4-(4-Fluorophenyl)piperazinyl-ethyl chain: A piperazine ring substituted with a 4-fluorophenyl group, connected via an ethyl linker to the carboxamide nitrogen.

This scaffold is structurally analogous to several pharmacologically active compounds, particularly those targeting neurotransmitter receptors (e.g., dopamine, serotonin) or enzymes (e.g., O-GlcNAcase) .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c21-16-2-4-17(5-3-16)24-11-9-23(10-12-24)8-7-22-20(25)15-1-6-18-19(13-15)27-14-26-18/h1-6,13H,7-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMQBZCDHADOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzo[d][1,3]dioxole core linked to a piperazine moiety. Its molecular formula is C25H25FN4O3C_{25}H_{25}FN_{4}O_{3} with a molecular weight of 448.49 g/mol. The presence of the fluorophenyl group suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

  • Cytotoxicity Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against solid tumor cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2-M phase. For example, one study reported a decrease in the fraction of cells in the G1 phase from 65.3% to 52.53% upon treatment with a related compound .
Cell Line IC50 (µM) Mechanism of Action
Hep3B20Apoptosis induction
MCF-715Cell cycle arrest
A54925Cytotoxicity

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Studies have indicated that it can modulate pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory processes.

  • Cytokine Release Assays : In assays measuring cytokine release from immune cells, treatment with N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide resulted in significant reductions in IL-6 levels compared to untreated controls .
Cytokine Control Level (pg/mL) Treated Level (pg/mL)
IL-6

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The compound’s activity is influenced by:

  • Piperazine substituents (e.g., 4-fluorophenyl vs. dichlorophenyl).
  • Linker length (ethyl vs. pentyl).
  • Additional functional groups (e.g., thiadiazole, methoxyphenyl).
Table 1: Structural and Functional Comparison
Compound Name Piperazine Substituent Linker Additional Groups Reported Activity Reference
Target Compound 4-Fluorophenyl Ethyl Benzo[d][1,3]dioxole-5-carboxamide Not explicitly reported
HSD-2 (2a) None - 3,4-Dimethoxyphenyl Anticancer (in vitro studies)
ASN90 1-(Benzo[d][1,3]dioxol-5-yl)ethyl Ethyl Thiadiazol-acetamide O-GlcNAcase inhibitor
7o 2,4-Dichlorophenyl Pentyl Pyridin-2-ylphenyl Dopamine D3 receptor selective
Compound 72 None - Thiazol-methoxyphenyl Kinase inhibitor (hypothetical)
N-(Piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide Piperidin-4-yl (no aryl) - - Intermediate (no activity data)

Key Findings from Analogs

Role of Piperazine Substituents
  • 4-Fluorophenyl vs. Dichlorophenyl : The target compound’s 4-fluorophenyl group may enhance receptor binding affinity compared to dichlorophenyl-substituted analogs like 7o, which show selectivity for dopamine D3 receptors . Fluorine’s electron-withdrawing effects could improve metabolic stability.
  • Aryl vs.
Linker Length and Flexibility
  • Ethyl vs. Pentyl Linkers : Shorter ethyl linkers (target compound) may restrict conformational flexibility compared to pentyl-linked 7o, which could enhance D3 receptor selectivity by optimizing spatial orientation .
Impact of Additional Functional Groups
  • Thiadiazole (ASN90) : The thiadiazole-acetamide moiety in ASN90 confers O-GlcNAcase inhibitory activity, distinct from the target compound’s putative receptor-binding profile .
  • Methoxyphenyl (HSD-2/HSD-4) : Methoxy groups in HSD-2/HSD-4 enhance π-stacking interactions in enzymatic pockets, suggesting divergent targets compared to the fluorophenylpiperazine motif .

Pharmacological Considerations

  • Metabolic Stability: The methylenedioxy group in benzo[d][1,3]dioxole may reduce oxidative metabolism, extending half-life compared to non-fused analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide to maximize yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, including coupling the benzo[d][1,3]dioxole-5-carboxamide moiety to a piperazine-ethyl intermediate. Key steps include:

  • Using polar aprotic solvents (e.g., dimethylformamide or dichloromethane) to enhance reactivity .
  • Optimizing reaction temperatures (e.g., 40–60°C) to balance reaction rate and side-product formation .
  • Purification via flash column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to verify proton and carbon environments, focusing on peaks for the 4-fluorophenyl (δ 6.8–7.2 ppm) and benzo[d][1,3]dioxole groups (δ 5.9–6.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 427.18) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond connectivity, if single crystals are obtainable .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology :

  • Differential Scanning Calorimetry (DSC) : Determine melting points and thermal decomposition profiles (e.g., decomposition onset at ~200°C) .
  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 1–3 months, monitoring degradation via HPLC .

Advanced Research Questions

Q. How can researchers investigate the compound’s binding affinity to dopamine (D3) or serotonin (5-HT1A_{1A}) receptors?

  • Methodology :

  • Radioligand Binding Assays : Use 3H^3H-labeled antagonists (e.g., 3H^3H-spiperone for 5-HT1A_{1A}) in competition experiments. Calculate IC50_{50} values and derive Ki_i using the Cheng-Prusoff equation .
  • Functional Assays : Measure cAMP inhibition (for D3) or GTPγS binding (for 5-HT1A_{1A}) in transfected HEK293 cells .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma half-life, brain permeability (via PAMPA-BBB assay), and metabolite identification using LC-MS/MS .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

Q. How can enantiomeric purity be ensured during synthesis, given potential chiral centers?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
  • Asymmetric Synthesis : Employ chiral catalysts like (S)-DTBM-SEGPHOS during key coupling steps to enforce stereochemical control .

Q. What in silico approaches predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with D3 receptors, focusing on the piperazine-ethyl group’s role in binding .
  • QSAR Models : Train models on datasets of piperazine derivatives to predict logP, solubility, and hERG channel inhibition .

Q. How to design structure-activity relationship (SAR) studies targeting the benzo[d][1,3]dioxole moiety?

  • Methodology :

  • Analog Synthesis : Replace the dioxole ring with bioisosteres (e.g., benzofuran) and compare binding affinity .
  • Electron-Withdrawing Substituents : Introduce halogens (e.g., Cl) at the 4-position of the dioxole to assess impact on receptor selectivity .

Data Contradiction Analysis

Q. How to address conflicting data between receptor binding assays and functional cellular responses?

  • Methodology :

  • Orthogonal Assays : Validate binding data with calcium flux (FLIPR) or β-arrestin recruitment (BRET) assays .
  • Receptor Reserve Analysis : Use irreversible antagonists to quantify spare receptors, explaining potency gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.